molecular formula C15H12ClF2N3 B10915123 6-(4-chlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1011396-92-1

6-(4-chlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10915123
CAS No.: 1011396-92-1
M. Wt: 307.72 g/mol
InChI Key: PYXCFKLQMFDPDM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C15H12ClF2N3 and its molecular weight is 307.72 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(4-chlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10ClF2N3\text{C}_{12}\text{H}_{10}\text{ClF}_2\text{N}_3

This structure features a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group and a difluoromethyl group.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds often act as inhibitors of critical enzymes involved in cellular signaling pathways. Specifically, they have been shown to inhibit cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. For instance, some derivatives have demonstrated IC50 values against CDK2 and CDK9 as low as 0.36 µM and 1.8 µM respectively, indicating potent inhibitory effects .
  • Anti-inflammatory Activity : Pyrazolo derivatives have been evaluated for their anti-inflammatory properties. One study highlighted that certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .

Antifungal and Antitubercular Activity

A study synthesized various pyrazole derivatives, including those with the 4-chlorophenyl substitution. These compounds were tested for antifungal activity against several pathogenic fungi and showed promising results against Mycobacterium tuberculosis H37Rv .

Anti-inflammatory Effects

Several studies have reported on the anti-inflammatory potential of pyrazolo compounds. For example, compounds derived from this scaffold have shown effective inhibition in carrageenan-induced rat paw edema models, demonstrating their potential as anti-inflammatory agents .

Case Studies

  • Study on Antitubercular Activity : A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed significant activity with minimum inhibitory concentrations (MICs) comparable to standard antitubercular drugs.
  • COX Inhibition Study : In a comparative study on COX-1/COX-2 inhibitors, derivatives of the compound exhibited varying degrees of selectivity and potency. Some compounds showed a selectivity index favoring COX-2 inhibition significantly over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Data Tables

Activity Type Tested Compounds Activity Observed Reference
Antifungal3-(4-chlorophenyl)-4-substituted pyrazolesSignificant antifungal activity against pathogenic strains
AntitubercularSame as aboveEffective against M. tuberculosis H37Rv
Anti-inflammatoryVarious pyrazole derivativesStrong inhibition of COX enzymes
CDK InhibitionDerivatives including 6-(4-chlorophenyl)IC50 values as low as 0.36 µM for CDK2

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, a study focusing on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation.

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
  • IC50 Values :
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Case Study: Inhibition of Cytokines
In vitro studies have shown that derivatives of pyrazolo[3,4-b]pyridine can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential use in treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
  • Minimum Inhibitory Concentrations (MIC) :
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Properties

CAS No.

1011396-92-1

Molecular Formula

C15H12ClF2N3

Molecular Weight

307.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H12ClF2N3/c1-8-13-11(14(17)18)7-12(19-15(13)21(2)20-8)9-3-5-10(16)6-4-9/h3-7,14H,1-2H3

InChI Key

PYXCFKLQMFDPDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C

Origin of Product

United States

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